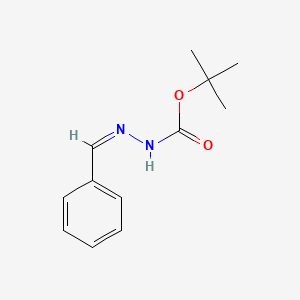

N-Boc-N'-ベンジリデンヒドラジン

概要

説明

N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.272 . It is used in proteomics research .

Synthesis Analysis

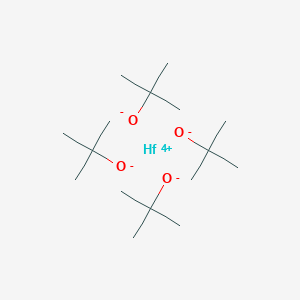

The synthesis of hydrazones, which includes N-Boc-N’-Benzylidene-hydrazine, is achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The X-ray structure of the title compound was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical and Chemical Properties Analysis

N-Boc-N’-Benzylidene-hydrazine has a molecular formula of C12H16N2O2 and a molecular weight of 220.272 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

癌治療

N-Boc-N'-ベンジリデンヒドラジンなどのヒドラゾン化合物は、独自の生物学的活性と優れた配位能を持つことが明らかになっており、製薬研究のホットトピックとなっています . これらの化合物は、アポトーシス、ネクローシス、オートファジーなどの細胞死経路を標的とする新規化合物の開発に使用されてきました . これらの経路は、癌関連のプログラム細胞死 (PCD) で最も広く認められている 2 つの経路です .

抗酸化活性

ベンジリデンヒドラゾンのいくつかの類似体は、抗酸化活性を持つことが明らかになっています . 例えば、化合物 3f、3i、および 3g は、それぞれ 0.60、0.99、および 1.30 μM の IC50 値を示し、アスコルビン酸 (IC50 = 0.87 μM) に匹敵しました .

創薬

ベンジリデンヒドラゾンの類似体は、テロメラーゼ阻害剤として新しい抗癌剤の開発に使用されてきました . これらの化合物は、優れた薬物様性を示し、15 個の化合物のいずれも、Lipinski の 5 つのルールや Veber のルールに違反していませんでした .

インシリコスクリーニング

活性化合物をテロメラーゼ逆転写酵素触媒サブユニットの活性部位にドッキングすることで、インシリコスクリーニングが行われました . ドッキングされた化合物の総結合エネルギーは、肺、卵巣、メラノーマ、および結腸癌細胞株に対する細胞毒性効力 (pIC50) とよく相関しています .

新規誘導体の合成

N'-ベンジリデン-N-(チアゾリル)アセトヒドラジド誘導体は、無水酢酸を用いて 2-(2-ベンジリデンヒドラジニル)チアゾール誘導体をアセチル化することで合成されています . このことは、N-Boc-N'-ベンジリデンヒドラジンが新規化合物の合成に潜在的な可能性を秘めていることを示しています。

抗菌活性

N-Boc-N'-ベンジリデンヒドラジンとは直接関係はありませんが、いくつかのヒドラゾン誘導体に抗菌活性が認められています . このことは、N-Boc-N'-ベンジリデンヒドラジンとその誘導体が、抗菌用途において潜在的な可能性を秘めていることを示唆しています。

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(Z)-benzylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKATZANDADGPR-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24469-50-9 | |

| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)